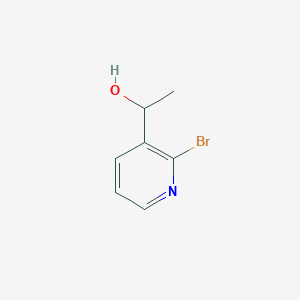
1-(2-Bromopyridin-3-yl)ethanol
Cat. No. B1313111
Key on ui cas rn:
84199-57-5
M. Wt: 202.05 g/mol
InChI Key: FLTIQQANTYJKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07803793B2
Procedure details


To a solution of 2-bromo-pyridine-3-carbaldehyde (0.14 g, 0.75 mmol) in dry THF (10 mL) was dropwise added methylmagnesium bromide (1.4 M, 0.59 mL, 0.82 mmol) at −20° C. The reaction was allowed to warm to 0° C. for 20 min and then quenched with aqueous ammonium chloride solution. The usual work up gave a crude material, which was purified by chromatography (silica gel, 40% EtOAc/hexanes). 1H NMR (300 MHz, CDCl3) 8.30 (m, 1H), 7.96 (m, 1H), 7.34 (m, 1H), 5.21 (q, 1H), 1.54 (d, 3H).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:10][Mg]Br>C1COCC1>[Br:1][C:2]1[C:7]([CH:8]([OH:9])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with aqueous ammonium chloride solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC=CC=C1C(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
